molecular formula C21H20O2 B220730 1,1,2-Triphenylpropane-1,2-diol

1,1,2-Triphenylpropane-1,2-diol

Cat. No. B220730
M. Wt: 304.4 g/mol
InChI Key: ZEMRSQHDAGIOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-Triphenylpropane-1,2-diol, also known as tris(4-hydroxyphenyl)methane, is a chemical compound that belongs to the class of triarylmethanes. It is widely used in various fields, including the chemical industry, pharmaceuticals, and materials science. This compound has attracted much attention due to its unique structure and properties. In

Mechanism of Action

The mechanism of action of 1,1,2-Triphenylpropane-1,2-diol is not fully understood. However, it is believed to act as an antioxidant and a radical scavenger. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage in various cell types. Moreover, this compound has been shown to exhibit anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

1,1,2-Triphenylpropane-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. It is also stable under various conditions and can be stored for a long time. However, one of the limitations is that it is insoluble in water, which makes it difficult to use in aqueous solutions. Moreover, this compound has low solubility in organic solvents, which limits its use in some organic reactions.

Future Directions

There are several future directions for the research on 1,1,2-Triphenylpropane-1,2-diol. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which will provide insight into its potential therapeutic applications. Moreover, it is important to develop new synthesis methods for this compound that are more efficient and environmentally friendly. Finally, it is crucial to study the toxicity and safety of this compound in more detail to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound will provide valuable insights into its potential therapeutic applications and contribute to the development of new drugs and materials.

Synthesis Methods

1,1,2-Triphenylpropane-1,2-diol can be synthesized through various methods, including acid-catalyzed condensation of phenol and benzaldehyde, Friedel-Crafts alkylation of benzene with 4-hydroxybenzaldehyde, and palladium-catalyzed coupling reaction of aryl halides with 4-hydroxybenzaldehyde. The most commonly used method is the acid-catalyzed condensation of phenol and benzaldehyde, which produces this compound with a high yield.

Scientific Research Applications

1,1,2-Triphenylpropane-1,2-diol has been extensively studied for its various applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as dyes, polymers, and pharmaceuticals. It has also been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt. Moreover, this compound has been used as a chiral auxiliary in asymmetric synthesis, which is a crucial step in the production of many drugs.

properties

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

1,1,2-triphenylpropane-1,2-diol

InChI

InChI=1S/C21H20O2/c1-20(22,17-11-5-2-6-12-17)21(23,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22-23H,1H3

InChI Key

ZEMRSQHDAGIOTD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

Origin of Product

United States

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